molecular formula C13H17BFNO5 B12983844 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12983844
M. Wt: 297.09 g/mol
InChI Key: HPUMGEPEXLJMTG-UHFFFAOYSA-N
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Description

This compound belongs to the pinacol boronic ester family, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a substituted phenyl ring. Key substituents include a 4-fluoro, 2-methoxy, and 5-nitro group.

Properties

Molecular Formula

C13H17BFNO5

Molecular Weight

297.09 g/mol

IUPAC Name

2-(4-fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)8-6-10(16(17)18)9(15)7-11(8)19-5/h6-7H,1-5H3

InChI Key

HPUMGEPEXLJMTG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Substituted Nitrofluoromethoxyphenyl Precursor

The starting aromatic amine or halide precursor, such as 4-fluoro-2-methoxy-5-nitroaniline , is typically prepared or procured. This compound can be synthesized or modified through nitration, fluorination, and methoxylation steps, often involving:

  • Nitration of fluorinated anisole derivatives.
  • Selective fluorination and methoxylation under controlled conditions.
  • Purification by column chromatography or recrystallization.

Example Reaction Conditions:

Yield Reaction Conditions Notes
~70% Toluene-4-sulfonic acid, pentan-1-ol, 115°C, 5 h Used for coupling with amines or further functionalization
~70% CuBr2, tert-butyl nitrite, acetonitrile, 50°C, 2.5 h, inert atmosphere For bromination of aromatic amines to form aryl bromides as intermediates

These steps provide the nitro-substituted fluoromethoxy aromatic ring necessary for subsequent borylation.

Formation of the Boronate Ester Moiety

The critical step is the introduction of the pinacol boronate ester group onto the aromatic ring. This is commonly achieved by:

  • Miyaura Borylation: Palladium-catalyzed coupling of aryl halides (e.g., aryl bromides or chlorides) with bis(pinacolato)diboron.
  • Direct Borylation: Using pinacol and trimethyl borate under reflux conditions to form the dioxaborolane ring.

Typical Procedure for Pinacol Boronate Ester Formation:

Step Reagents & Conditions Outcome
1 Aryl halide (e.g., 4-fluoro-2-methoxy-5-nitroaryl bromide), bis(pinacolato)diboron, Pd catalyst (e.g., PdCl2(dppf)), base (K3PO4), solvent (MeCN), 80-100°C, inert atmosphere Formation of arylboronate ester
2 Purification by column chromatography Isolated pure boronate ester

Alternatively, the synthesis of the pinacol boronate ester itself (the dioxaborolane ring) can be performed by refluxing pinacol with trimethyl borate under nitrogen atmosphere for 6 hours, yielding 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 90% yield.

Representative Synthetic Route Summary

Step Reaction Conditions Yield Notes
1 Preparation of 4-fluoro-2-methoxy-5-nitroaniline Nitration, fluorination, methoxylation ~70% Purification by chromatography
2 Conversion to aryl bromide (if needed) CuBr2, tert-butyl nitrite, acetonitrile, 50°C, inert atmosphere ~70% Bromination for borylation precursor
3 Miyaura borylation Pd catalyst, bis(pinacolato)diboron, base, MeCN, 80-100°C 80-90% Formation of boronate ester
4 Purification Column chromatography - Final product isolation

Detailed Research Findings and Analysis

  • Catalysts and Ligands: Palladium complexes such as PdCl2(dppf)·CH2Cl2 are effective catalysts for borylation, often used with bases like potassium phosphate and phase transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields.

  • Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is critical to prevent oxidation of sensitive boronate intermediates.

  • Solvent Choice: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for solubility and reaction efficiency.

  • Temperature and Time: Typical borylation reactions proceed at 80-100°C for 2-6 hours, balancing conversion and minimizing side reactions.

  • Purification: Flash column chromatography using silica gel with gradients of methanol in dichloromethane or ethyl acetate/petroleum ether mixtures is standard for isolating pure boronate esters.

Data Table: Summary of Preparation Conditions and Yields

Compound/Step Reagents & Catalysts Solvent Temp (°C) Time (h) Yield (%) Notes
4-Fluoro-2-methoxy-5-nitroaniline synthesis Toluene-4-sulfonic acid Pentan-1-ol 115 5 70 Nitration and substitution
Aryl bromide formation CuBr2, tert-butyl nitrite Acetonitrile 50 2.5 69.6 Bromination under inert atmosphere
Miyaura borylation PdCl2(dppf), bis(pinacolato)diboron, K3PO4 MeCN 80-100 2-6 80-90 Formation of boronate ester
Pinacol boronate ester synthesis Pinacol, trimethyl borate N2 atmosphere Reflux (~110) 6 90 Preparation of dioxaborolane ring

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Aryl halides with palladium catalysts and a base like potassium carbonate.

Major Products Formed

    Reduction: 4-Fluoro-2-methoxy-5-aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceutical agents. The nitrophenyl moiety is particularly significant for its role in enhancing biological activity and selectivity towards specific biological targets.

Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit potent anticancer activity. For instance, compounds derived from 4-fluoro-2-methoxy-5-nitrophenyl have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .

Organic Synthesis

The compound is also utilized as a reagent in organic synthesis. Its boron-containing structure allows it to participate in various reactions such as Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.

Table 1: Summary of Organic Reactions Involving the Compound

Reaction TypeDescriptionReference
Suzuki CouplingFormation of biaryl compounds using aryl halides
Boronate Ester FormationSynthesis of boronate esters for further functionalization
Cross-CouplingUtilized in cross-coupling reactions for complex molecule synthesis

Materials Science

In materials science, the compound's unique properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymers can enhance thermal stability and mechanical properties.

Case Study: Polymer Development
Studies have demonstrated that incorporating boron compounds into polymer matrices can improve their thermal and mechanical performance, making them suitable for high-performance applications .

Environmental Chemistry

The compound has potential applications in environmental chemistry, particularly in the area of pollutant degradation. Its ability to form stable complexes with heavy metals suggests it could be used in remediation processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in coupling reactions. The boron atom forms a transient complex with palladium, facilitating the transfer of the aryl group to the coupling partner. This process involves:

    Molecular Targets: Palladium catalysts and aryl halides.

    Pathways: Formation of a palladium-boron complex, followed by transmetallation and reductive elimination to form the coupled product.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares the target compound with structurally similar dioxaborolane derivatives:

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Electronic Effects Applications
2-(4-Fluoro-2-methoxy-5-nitrophenyl)-dioxaborolane (Target) 4-F, 2-OCH₃, 5-NO₂ ~283.1* Strong EWG (NO₂), moderate EWG (F), EDG (OCH₃) Drug precursors, cross-coupling
2-(2-Methoxy-5-nitrophenyl)-dioxaborolane (CAS 677746-34-8) 2-OCH₃, 5-NO₂ ~264.1 EDG (OCH₃) + EWG (NO₂) Suzuki reactions
2-(4-Methoxy-3-nitrophenyl)-dioxaborolane (CAS 554411-20-0) 4-OCH₃, 3-NO₂ ~264.1 EDG (OCH₃) + EWG (NO₂) Not reported
2-(4-Fluoro-3-nitrophenyl)-dioxaborolane (CAS 1218791-09-3) 4-F, 3-NO₂ 267.06 Strong EWG (NO₂) + moderate EWG (F) Medicinal chemistry
2-(2-Methyl-5-nitrophenyl)-dioxaborolane (CAS 957062-84-9) 2-CH₃, 5-NO₂ 263.10 Moderate EDG (CH₃) + EWG (NO₂) Materials science

*Estimated based on structural similarity to CAS 1218791-09-3 .

Key Observations :

  • Nitro Position : The target’s 5-nitro group (vs. 3-nitro in CAS 1218791-09-3) enhances ortho/para-directed reactivity in coupling reactions .
  • Fluorine Addition: The 4-fluoro substituent increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., CAS 677746-34-8), making it favorable for drug design .
  • Methoxy vs. Methyl : The 2-methoxy group in the target compound provides stronger electron-donating effects than 2-methyl (CAS 957062-84-9), balancing the electron-withdrawing nitro group for optimized reactivity .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The nitro group deactivates the aryl ring, slowing transmetalation in Suzuki reactions compared to electron-rich analogs like 2-(thiophen-2-yl)-dioxaborolane (used in OLED materials) .
  • Steric Effects : The 2-methoxy group creates mild steric hindrance, reducing reactivity relative to smaller substituents (e.g., 2-fluoro) but improving selectivity .

Biological Activity

The compound 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Chemical Name : 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C13H16BNO5F
  • Molecular Weight : 293.08 g/mol
  • CAS Number : 1421372-94-2

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-2-methoxy-5-nitroaniline with boron reagents under controlled conditions. The dioxaborolane structure is formed through a series of condensation reactions that incorporate boron into the organic framework.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(4-Fluoro-2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer activity. Specifically:

  • Mechanism of Action : The compound acts as an inhibitor of certain kinases involved in cancer cell proliferation. It has shown efficacy against non-small cell lung cancer (NSCLC) by targeting mutated forms of the epidermal growth factor receptor (EGFR), such as the L858R and T790M mutants .
  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits cell growth in various cancer cell lines at low micromolar concentrations. For instance, it has been reported to achieve IC50 values in the range of 0.1 to 1 µM against NSCLC cells .
  • In Vivo Efficacy : Animal model studies have shown promising results where treatment with this compound led to significant tumor reduction compared to control groups .

Other Biological Activities

Besides its anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting nitric oxide synthase (NOS) activity .
  • Antimicrobial Activity : Some derivatives of related compounds have shown antimicrobial properties against various bacterial strains, indicating potential for further exploration in this area .

Data Summary Table

PropertyValue
Molecular FormulaC13H16BNO5F
Molecular Weight293.08 g/mol
CAS Number1421372-94-2
Anticancer ActivityIC50 = 0.1 - 1 µM
Targeted Cancer TypesNon-small cell lung cancer
Mechanism of ActionEGFR kinase inhibition
Other ActivitiesAnti-inflammatory, Antimicrobial

Case Studies

  • Study on NSCLC Treatment : A recent clinical study highlighted the effectiveness of a similar dioxaborolane derivative in treating patients with advanced NSCLC. Patients exhibited improved overall survival rates and reduced tumor burden after treatment .
  • Mechanistic Insights : Research published in Journal of Medicinal Chemistry detailed the binding interactions between the compound and EGFR mutants. The study utilized X-ray crystallography to elucidate how structural modifications enhance binding affinity and selectivity against mutant forms .

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal Range
Catalyst Loading0.5–2 mol% Pd
SolventTHF:H₂O (1:1)
Temperature80–90°C
Reaction Time12–24 hours

Advanced: How do electronic effects of the nitro and fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that activates the phenyl ring for nucleophilic substitution but may destabilize intermediates. The fluoro group (-F) exerts an inductive electron-withdrawing effect, enhancing boronic ester stability.

  • Mechanistic Insight : Density Functional Theory (DFT) studies can model charge distribution at the boron center, revealing how EWGs affect transmetallation rates .
  • Experimental Validation : Compare coupling rates with analogs (e.g., methoxy or methyl substituents) using kinetic profiling .

Key Consideration : Nitro groups may require protection (e.g., reduction to NH₂ followed by re-oxidation) in multi-step syntheses to avoid side reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹¹B NMR : Confirm boronic ester formation (δ ≈ 30–35 ppm) and monitor hydrolysis .
  • ¹⁹F NMR : Identify fluorine environment (δ ≈ -110 to -120 ppm for aromatic F) .
  • X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., C–B bond length ≈ 1.56 Å) .
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) .

Q. Table 2: Spectroscopic Signatures

TechniqueKey Peaks/Features
¹¹B NMRδ 30–35 ppm (boronic ester)
¹⁹F NMRδ -110 to -120 ppm (aromatic F)
X-rayC–B bond: ~1.56 Å

Advanced: How can computational methods resolve contradictory reactivity data in nitro-containing boronic esters?

Methodological Answer:
Contradictions in reported reactivity (e.g., coupling efficiency) may arise from isomerism or solvent effects.

  • Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., THF vs. DMSO) to predict boronic ester stability .
  • DFT Calculations : Compare transition-state energies for different substituent configurations (e.g., ortho vs. para nitro placement) .
  • Experimental Cross-Validation : Synthesize isomers (e.g., 4-fluoro-3-nitro vs. 5-nitro derivatives) and compare reaction outcomes .

Case Study : lists conflicting CAS numbers (425378-68-3 vs. 2488604-79-9), suggesting potential isomerism. Computational modeling can clarify structural differences .

Basic: What are the best practices for handling nitro group instability during storage?

Methodological Answer:

  • Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation .
  • Stabilization Additives : Add 1–5 wt% anhydrous MgSO₄ to absorb moisture and inhibit hydrolysis .
  • Purity Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products .

Advanced: How to design experiments linking this compound’s reactivity to theoretical frameworks in organoboron chemistry?

Methodological Answer:

  • Theoretical Framework : Apply the Curved Arrow Formalism to predict reaction pathways (e.g., boron-to-palladium transmetallation) .
  • Hypothesis Testing : Compare experimental coupling yields with computational predictions (e.g., Hammett σ values for substituent effects) .
  • Data Interpretation : Use multivariate regression to correlate reaction variables (e.g., solvent polarity, base strength) with outcomes .

Example : ’s X-ray data validates steric effects from tetramethyl dioxaborolane, aligning with DFT-predicted transition states .

Basic: What are common pitfalls in analyzing NMR spectra of fluorinated boronic esters?

Methodological Answer:

  • ¹⁹F Signal Splitting : Fluorine coupling with adjacent protons (e.g., ³JHF) can complicate integration. Use decoupling experiments or 2D ¹H-¹⁹F HOESY .
  • Boron Quadrupolar Broadening : Low-resolution ¹¹B NMR may obscure peaks. Use high-field instruments (≥400 MHz) or trimethyl borate as an internal standard .

Advanced: How to address discrepancies in reported CAS numbers for structurally similar derivatives?

Methodological Answer:

  • Structural Elucidation : Use HRMS and X-ray crystallography to differentiate isomers (e.g., 4-fluoro-5-nitro vs. 5-fluoro-4-nitro) .
  • Database Cross-Referencing : Verify entries in PubChem and Reaxys, prioritizing peer-reviewed sources over vendor catalogs .

Example : lists CAS 425378-68-3 (2-fluoro-5-nitrophenyl) vs. 2488604-79-9 (4-fluoro-5-nitrophenyl), indicating positional isomerism .

Basic: What safety protocols are critical when working with nitroaromatic boronic esters?

Methodological Answer:

  • Explosivity Risk Assessment : Perform small-scale thermal stability tests (DSC/TGA) before scaling up .
  • Ventilation : Use fume hoods with HEPA filters to capture nitro compound dust .
  • Emergency Procedures : Neutralize spills with 10% aqueous NaHCO₃ and adsorbent materials (e.g., vermiculite) .

Advanced: How can this compound be applied in materials science for functional polymer synthesis?

Methodological Answer:

  • Conjugated Polymers : Incorporate into poly(arylene boronate) backbones via Suzuki coupling for optoelectronic materials .
  • Post-Polymerization Modification : Exploit boronic ester dynamic covalent chemistry for self-healing hydrogels .
  • Quality Control : Monitor degree of polymerization (DP) via GPC and UV-Vis spectroscopy .

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